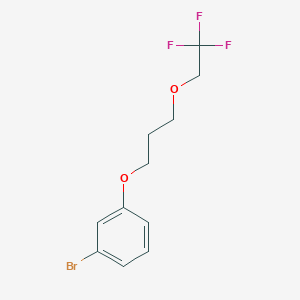

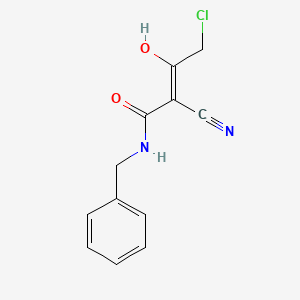

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride

Overview

Description

“3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide dihydrochloride” is a compound that contains a pyrazole moiety . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Palladium(II) Chloride Complexes with Pyrazole Derivatives

Complexes of palladium(II) chloride with pyrazole derivatives, including 3-(pyrazol-1-yl)propanamide (PPA), have been studied for their structural characteristics. These studies reveal the formation of supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, showcasing the potential of such compounds in materials science for creating structured molecular assemblies with specific properties (Palombo et al., 2019).

Antidepressant Potential of Pyrazole Derivatives

Research into pyrazole derivatives, such as the synthesis of 3,4-diphenyl-1H-pyrazole-1-propanamine, has identified compounds with potential antidepressant activity. These compounds were found to be equipotent with imipramine in standard antidepressant assays in animals, suggesting their utility in developing new therapeutic agents for depression with reduced side effects (Bailey et al., 1985).

Corrosion Inhibition by Pyrazole Derivatives

Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies show that such compounds can significantly enhance corrosion resistance, offering applications in materials protection and extending the lifespan of metals in corrosive environments (Yadav et al., 2016).

Catalytic Applications

Research on the catalytic applications of pyrazole-based compounds includes the development of novel and heterogeneous catalysts for the synthesis of various organic compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These catalysts offer an efficient, environmentally friendly route for organic synthesis, highlighting the utility of pyrazole derivatives in facilitating chemical transformations (Maleki & Ashrafi, 2014).

Antimicrobial and Anti-inflammatory Agents

Pyrazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. For example, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising results as antimicrobial and anti-inflammatory agents, indicating their potential in medical and pharmaceutical applications (Kendre et al., 2015).

Mechanism of Action

Target of Action

Compounds with a pyrazole nucleus have been found to exhibit promising biological activities . Pyrazole derivatives have been reported to interact with various targets, including receptors or enzymes such as p38MAPK, different kinases, COX, and others .

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Pyrazole derivatives are known to have a broad spectrum of biological activities .

properties

IUPAC Name |

3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-5(2-8)7(12)11-6-3-9-10-4-6;;/h3-5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNRAYWJMSQIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC1=CNN=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)

amine](/img/structure/B1524895.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)